![molecular formula C6H12O6 B583748 L-[2-13C]glucose CAS No. 478519-05-0](/img/structure/B583748.png)
L-[2-13C]glucose
Descripción general
Descripción
L-[2-13C]glucose is a stable isotope-labeled analog of glucose where the second carbon atom is replaced with the non-radioactive isotope carbon-13 (13C). Unlike its naturally occurring D-isomer, the L-form is a stereoisomer with distinct metabolic properties. This compound is primarily used in tracer studies to investigate glucose metabolism, particularly in pathways where stereochemical specificity or carbon position influences biochemical outcomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “L-[2-13C]glucose” typically involves the use of chiral starting materials to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the oxane ring by condensing aldehydes or ketones with suitable nucleophiles.
Cyclization Reactions: Intramolecular cyclization of linear precursors can form the oxane ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position can be achieved through selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the oxane ring can lead to the formation of various alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, halides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Employed in the formulation of agrochemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. For example, it may interact with enzymes by binding to their active sites, thereby inhibiting their activity. The specific pathways involved can vary depending on the biological context and the specific application.
Comparación Con Compuestos Similares
Positional Isomers of 13C-Labeled Glucose
The metabolic fate of 13C-labeled glucose varies significantly depending on the carbon position of the isotope. Key comparisons include:
Key Insight : The position of the 13C label determines the timing and pathway of 13CO2 release, critical for interpreting dynamic metabolic processes .
Stereoisomeric Comparisons: L- vs. D-Glucose
Isotopomer Mixtures and Synergy
- Single vs. Dual Labeling : [1,6-13C₂]glucose provides 20-fold higher precision in flux analysis compared to [1-13C]glucose mixtures .
- L-[1,2-13C₂]glucose : Used in niche studies to trace L-glucose-specific pathways, though less common than D-isotopomers .
Breath Tests and Longitudinal Studies
This compound breath tests in OLETF rats revealed age-dependent metabolic shifts, with delayed 13CO2 excretion in early-stage insulin resistance .
NMR and MRS Studies
13C NMR using this compound can trace glutamate synthesis in β-cells, though D-glucose derivatives dominate due to higher glycolytic activity .
Actividad Biológica
L-[2-13C]glucose is a stable isotope-labeled form of glucose that has gained significant attention in metabolic research, particularly in the context of cancer biology and metabolic disorders. This compound serves as a valuable tracer in studies aimed at understanding glucose metabolism, cellular respiration, and the metabolic pathways involved in various physiological and pathological states.
Overview of this compound
This compound is a non-radioactive isotope of glucose where the carbon atom at position 2 is substituted with the stable isotope carbon-13. This modification allows researchers to track the metabolic fate of glucose in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of this compound primarily involves its incorporation into metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. Upon administration, this compound undergoes enzymatic conversion, leading to the production of various metabolites that can be detected and quantified in biological samples.
Key Metabolic Pathways
- Glycolysis : this compound is phosphorylated to glucose-6-phosphate, which is then metabolized through glycolysis, resulting in the generation of pyruvate.
- TCA Cycle : Pyruvate can enter the mitochondria and be converted into acetyl-CoA, subsequently entering the TCA cycle. The carbon from this compound can be traced through this cycle, allowing for detailed analysis of energy production and substrate utilization.
Research Findings
Recent studies have highlighted the utility of this compound in various research contexts:
Cancer Metabolism
- Increased Glucose Uptake in Tumors : Research has demonstrated that tumor cells exhibit enhanced uptake and oxidation of glucose compared to normal cells. For instance, a study utilizing a U-13C glucose tracer showed that tumor-bearing mice had significantly higher levels of expired 13CO2 compared to wild-type controls, indicating elevated glucose metabolism in cancerous tissues .
- Breath-Based Detection : The use of this compound in breath tests has emerged as a minimally invasive method to assess glucose metabolism. In one study involving healthy adults, breath samples collected after ingestion of this compound indicated significant changes in CO2 production, demonstrating its effectiveness for real-time monitoring of metabolic processes .
Metabolic Disorders
- Obesity and Insulin Resistance : Studies have shown that individuals with diet-induced obesity exhibit reduced glucose oxidation when administered this compound. This reduction correlates with insulin resistance, highlighting the potential for using stable isotopes to investigate metabolic dysregulation associated with obesity .
Case Study 1: Lung Cancer Cachexia Model
In a study on lung cancer cachexia, mice were administered a mixture of 12C-glucose and this compound. The results indicated that tumor-bearing mice oxidized more glucose than their healthy counterparts, suggesting that cancer progression alters normal metabolic pathways .
Case Study 2: Glycogen Storage Disease Type Ia
A clinical trial involving patients with Glycogen Storage Disease Type Ia utilized this compound to assess carbohydrate metabolism. The findings revealed differences in glucose utilization between patients and healthy controls, underscoring the compound's role in evaluating metabolic disorders .
Data Table: Summary of Key Findings
Q & A
Basic Research Questions
Q. How is L-[2-¹³C]glucose utilized in tracing hepatic gluconeogenesis and glycogenolysis under fasting conditions?
L-[2-¹³C]glucose enables quantification of gluconeogenesis by tracking ¹³C incorporation into glucose metabolites. In fasting models, hepatic glycogenolysis is measured via ¹³C NMR to monitor glycogen depletion, while gluconeogenesis is calculated by subtracting glycogenolytic contributions from total glucose production (determined via tritiated glucose tracers). This dual-tracer approach accounts for whole-body glucose kinetics .
Q. What is the role of L-[2-¹³C]glucose in designing a stable isotope breath test to assess gluconeogenesis rates?
Administering L-[2-¹³C]glucose allows differentiation between direct oxidation and gluconeogenic contributions by analyzing ¹³CO₂ excretion. The C2 position generates ¹³CO₂ during the second turn of the TCA cycle, reflecting gluconeogenic flux. This non-invasive method avoids invasive liver biopsies and correlates with isotopic enrichment in plasma glucose .
Q. How to validate the accuracy of gluconeogenesis measurements using L-[2-¹³C]glucose in cell culture models?
Combine isotopic tracing with enzymatic assays (e.g., glucose-6-phosphatase activity) and pharmacological inhibitors (e.g., 3-mercaptopicolinate for PEPCK inhibition). Validate via GC-MS analysis of ¹³C enrichment in glucose derivatives and cross-reference with parallel measurements using [3-¹³C]lactate or [2-¹³C]glycerol .
Q. What are the critical steps in preparing L-[2-¹³C]glucose for metabolic flux analysis in animal studies?
Ensure isotopic purity (>99%) via HPLC or NMR verification. Administer via controlled intravenous infusions with frequent plasma sampling to monitor enrichment kinetics. Use high-resolution mass spectrometry to quantify isotopomer distributions in glucose metabolites and correct for natural abundance ¹³C .
Advanced Research Questions
Q. How do mass isotopomer distribution analysis (MIDA) and ¹³C NMR differ in quantifying gluconeogenesis using L-[2-¹³C]glucose?
MIDA calculates precursor pool enrichment from isotopomer patterns but requires high tracer infusion rates (>50% of endogenous glycerol turnover) to avoid underestimation, risking metabolic perturbation . In contrast, ¹³C NMR tracks labeled intermediates (e.g., phosphoenolpyruvate, glycerol-3-phosphate) in real-time but requires hyperpolarization for sensitivity in vivo . Cross-validation with liver biopsy data improves accuracy .
Q. How can discrepancies between isotopic dilution methods and direct NMR measurements of gluconeogenesis be resolved?
Apply compartmental modeling to account for intramitochondrial precursor pools and Krebs cycle carbon exchange. Use dual-tracer protocols (e.g., [2-¹⁴C]acetate with [6-³H]glucose) to correct for isotopic dilution and validate against splanchnic substrate balance measurements .
Q. What experimental strategies minimize perturbations when using high infusion rates of [2-¹³C]-labeled substrates?
Use stepwise tracer infusion to model endogenous glycerol production and suppress feedback inhibition. Monitor hepatic triose phosphate flux via MIDA and compare with glycogenolysis rates derived from ¹³C NMR or liver biopsies. High infusion rates (>120 µmol/kg/min) may overestimate gluconeogenesis by altering glycerol turnover .
Q. How does hyperpolarized [2-¹³C]dihydroxyacetone (DHA) compare to L-[2-¹³C]glucose in detecting gluconeogenic activity?
Hyperpolarized DHA rapidly converts to triose phosphates, enabling real-time tracking of gluconeogenic intermediates (e.g., phosphoenolpyruvate, pyruvate) via ¹³C NMR. Unlike glucose, DHA bypasses early glycolysis, providing direct insight into hepatic flux. However, DHA’s short polarization lifetime limits clinical applicability .
Q. How does the choice of isotopic tracer influence neuronal glucose metabolism studies?
Sequential infusion of [U-¹³C₆]glucose and [2-¹³C]glucose distinguishes metabolic timelines: [U-¹³C₆] generates doublet signals (recent glycolysis), while [2-¹³C] produces singlets (ongoing oxidative pathways). This approach isolates contributions from glycolysis, glycogenolysis, and gluconeogenesis in brain metabolism .
Q. What statistical approaches address high inter-subject variability in [2-¹³C]glucose tracer studies?
Use mixed-effects models to account for individual metabolic differences. Apply bootstrap resampling to estimate confidence intervals for gluconeogenesis fractions derived from isotopomer distributions. Validate against literature values from liver biopsy or splanchnic balance studies .
Propiedades
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UOWJPWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.